1-Benzyl-4-(benzylsulfanyl)phthalazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-benzylsulfanylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQWSANZXNXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Transformations Involving Phthalazine Analogs
Nucleophilic Aromatic Substitution on Halogenated Phthalazines
Halogenated phthalazines are valuable precursors for the synthesis of a wide array of functionalized derivatives through nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing pyridazine (B1198779) ring system makes the phthalazine (B143731) core susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present at the C1 or C4 position.
The SNAr mechanism is generally favored for these compounds. wikipedia.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The electron-withdrawing nature of the ring nitrogens significantly enhances the reactivity of the system towards nucleophilic attack by stabilizing this negatively charged intermediate. nih.govresearchgate.net The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com
A key substrate in this class of reactions is 4-benzyl-1-chlorophthalazine. Its condensation with a variety of nucleophiles has been reported to produce a range of 1,4-disubstituted phthalazine derivatives. nih.gov The chlorine atom at the 1-position is readily displaced by amines, phenols, and other nucleophiles. nih.gov
| Nucleophile | Product | Reference |
|---|---|---|
| Aminophenols | 4-Benzylphthalazin-1-ylamino derivatives | nih.gov |
| Aminoacetophenones | 4-Benzylphthalazin-1-ylamino derivatives | nih.gov |
| p-Aminobenzoic acid | 4-Benzylphthalazin-1-ylamino derivatives | nih.gov |
| p-Phenylenediamine | N,N′-bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine | nih.gov |
| Anthranilic acid derivatives | 5-Benzyl-6,6a,12-triazobenzo[a]-anthracen-7-one | nih.gov |
Cycloaddition Reactions of the Phthalazine Nucleus (e.g., Diels-Alder)
The phthalazine ring system can participate as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, the inherent aromaticity of the phthalazine nucleus makes it a relatively unreactive diene, often requiring harsh reaction conditions or specialized catalysts to proceed. nih.govresearchgate.net These reactions are typically classified as inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor phthalazine reacts with an electron-rich dienophile. hkhlr.dehkhlr.de
To overcome the low reactivity, Lewis acid catalysts can be employed. hkhlr.de These catalysts coordinate to the nitrogen atoms of the phthalazine ring, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). hkhlr.dehkhlr.de This reduction in the HOMO-LUMO energy gap between the diene (phthalazine) and the dienophile facilitates the cycloaddition. hkhlr.de
Computational studies have been instrumental in elucidating the regioselectivity and energetic pathways of Diels-Alder reactions involving the phthalazine nucleus. nih.govresearchgate.net A key finding is that the cycloaddition preferentially occurs at the pyridazine ring rather than the benzene (B151609) ring. nih.govresearchgate.net
Analysis of the energetic profiles reveals a distinct regioselectivity favoring this pathway. nih.govresearchgate.net The primary reason for this preference is the lower aromaticity of the pyridazine portion of the molecule compared to the fused benzene ring. nih.govresearchgate.net This reduced aromatic character means that the pyridazine ring has a higher affinity for a dienophile, resulting in lower activation energy barriers for the reaction to occur at this site. nih.govresearchgate.net By juxtaposing the possible reaction channels through energetic analysis, it has been confirmed that the attack at the pyridazine ring is the more kinetically favorable pathway. nih.govresearchgate.netresearchgate.net
| Factor | Influence on Reactivity and Regioselectivity | Reference |
|---|---|---|
| Ring Aromaticity | The pyridazine ring is less aromatic than the benzene ring, making it more reactive as a diene and leading to lower activation barriers. | nih.govresearchgate.net |
| Energetic Pathways | Computational analysis of energy profiles consistently shows a clear preference for cycloaddition to occur on the pyridazine ring. | nih.govresearchgate.net |
| Lewis Acid Catalysis | Lowers the LUMO energy of the phthalazine, activating it for IEDDA reactions and enabling the transformation under milder conditions. | hkhlr.dehkhlr.de |
Photochemical Reactions and Mechanistic Pathways of Phthalazines
Phthalazine derivatives can be synthesized and transformed through photochemical pathways, often utilizing visible-light photoredox catalysis. nih.govrsc.org This modern synthetic approach allows for the construction of the phthalazine core under mild conditions with excellent functional group tolerance. nih.govx-mol.net
One notable example is a cascade reaction initiated by visible light, which involves a radical hydroamination followed by a Smiles rearrangement. nih.govresearchgate.net The proposed mechanism for this transformation begins with the photo-oxidation of a deprotonated sulfonohydrazone precursor by an excited ruthenium-based photocatalyst. nih.gov This generates a nitrogen-centered radical, which then undergoes an intramolecular addition to an alkyne bond. The subsequent steps involve the loss of sulfur dioxide and further radical transformations, ultimately leading to the formation of the phthalazine ring. nih.gov Mechanistic studies have confirmed the involvement of a radical pathway in this process. nih.gov Both metal-based (e.g., Ruthenium) and metal-free light-driven protocols have been developed for accessing phthalazine derivatives. researchgate.net
Other Significant Chemical Transformations and Reactivity Profiles
Beyond the major reaction classes described above, the phthalazine scaffold can undergo several other significant chemical transformations, highlighting its synthetic versatility.
Oxidation: The phthalazine ring can be cleaved under strong oxidizing conditions. For instance, oxidation with alkaline potassium permanganate (B83412) results in the destruction of the benzene ring, yielding pyridazine dicarboxylic acid. wikipedia.org Milder enzymatic oxidation, for example with liver aldehyde oxidase, can convert phthalazine into 1-phthalazinone. nih.govresearchgate.net
Reduction: The phthalazine ring system can be decomposed by reduction. Treatment with zinc and hydrochloric acid leads to the formation of orthoxylylene diamine. wikipedia.org
Palladium-Catalyzed Cross-Coupling: Halogenated phthalazines serve as excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. nih.govresearchgate.net These methods are powerful tools for introducing carbon-carbon bonds and further functionalizing the phthalazine core, enabling the synthesis of complex molecules. mdpi.comrsc.org
Condensation of Active Methyl Groups: When methyl groups are present at the C1 or C4 positions of the phthalazine ring, they exhibit enhanced reactivity. These "active" methyl groups can readily condense with aromatic aldehydes and other carbonyl compounds. du.edu.eg
Theoretical and Computational Chemistry Studies of 1 Benzyl 4 Benzylsulfanyl Phthalazine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a variety of molecular properties with a favorable balance between accuracy and computational cost.
Molecular Geometry Optimization and Structural Elucidation
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical geometry optimization would be performed. This process calculates the molecule's energy at various conformations to find the one with the minimum energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles. For 1-Benzyl-4-(benzylsulfanyl)phthalazine, this would elucidate the spatial orientation of the benzyl (B1604629) and benzylsulfanyl groups relative to the core phthalazine (B143731) ring system. Such structural parameters are fundamental for understanding the molecule's stability and steric properties. Without specific studies on this compound, no definitive data table can be presented.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are critical for determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Calculations for this compound would reveal the energy values of these orbitals and their distribution across the molecule, indicating which parts of the structure are most likely to be involved in chemical reactions. Other electronic properties derivable from these energies include ionization potential, electron affinity, electronegativity, and chemical hardness.
Table 1: Hypothetical Electronic Properties Derived from FMO Analysis (Note: The following data is illustrative and not based on actual calculations for this compound.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Indicates chemical reactivity and stability |
| Ionization Potential (I) | - | Energy required to remove an electron |
| Electron Affinity (A) | - | Energy released when an electron is added |
| Electronegativity (χ) | - | The power of an atom to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
Electrostatic Surface Potential Mapping and Identification of Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green represents neutral potential. An MEP map for this compound would identify the nitrogen atoms of the phthalazine ring and the sulfur atom as potential electron-rich sites, while hydrogen atoms would be electron-poor regions. This analysis is crucial for predicting sites of intermolecular interactions. nih.gov
Vibrational Frequency Analysis and Correlation with Spectroscopic Data
Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration for the optimized molecular structure. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, to aid in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). For this compound, this would involve identifying characteristic vibrational modes for the C-H, C=N, C=C, and C-S bonds within the structure. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. Molecular docking, in particular, is a key method in drug discovery for predicting how a ligand (a small molecule) might bind to the active site of a receptor, such as a protein.
Conformational Analysis and Binding Affinity Predictions
Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers. For a flexible molecule like this compound, which contains several rotatable bonds—notably in the benzyl and benzylsulfanyl groups—a variety of low-energy conformations can exist. Identifying the most stable conformers is essential, as the molecule's three-dimensional shape governs its ability to interact with biological targets such as enzymes or receptors.
Theoretical studies on related heterocyclic compounds often employ methods like Density Functional Theory (DFT) to optimize molecular geometries and determine the relative energies of different conformers. ias.ac.in Such calculations for this compound would reveal how the phenyl rings of the benzyl and benzylsulfanyl moieties orient themselves relative to the rigid phthalazine core.
Binding affinity predictions are subsequently performed using techniques like molecular docking. nih.govbiointerfaceresearch.com In these simulations, the most stable conformers of the molecule are computationally placed into the binding site of a target protein. Scoring functions are then used to estimate the binding energy, which predicts the strength of the interaction. For instance, studies on other phthalazine derivatives have used molecular docking to investigate their binding modes with enzymes like VEGFR-2, providing insights into potential therapeutic applications. nih.govnih.gov A similar approach for this compound would involve docking its low-energy conformers into the active site of a relevant protein to predict its binding affinity and preferred orientation.
The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps in ranking potential drug candidates. A more negative value typically indicates a stronger and more favorable interaction.
Interactive Table: Hypothetical Binding Affinity Predictions for this compound Conformers
This table illustrates hypothetical results from a molecular docking study, showing how different conformations of the molecule might exhibit varying binding affinities towards a target protein.
| Conformer ID | Relative Energy (kcal/mol) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Conf-01 | 0.00 | -9.5 | Tyr23, Phe78, Leu101 |
| Conf-02 | 0.85 | -8.2 | Tyr23, Val88 |
| Conf-03 | 1.20 | -7.9 | Phe78, Ala102 |
| Conf-04 | 2.50 | -6.5 | Leu101 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Cheminformatics and QSAR represent a bridge between a molecule's structure and its biological activity, using computational models to predict the activity of new compounds. researchgate.net These methodologies are invaluable in medicinal chemistry for optimizing lead compounds and prioritizing synthetic efforts.
QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net For a series of related compounds, a statistical relationship can be established between their structural descriptors and their measured activities. This relationship can then be used to predict the activity of untested molecules.
For phthalazine derivatives, QSAR studies have been employed to correlate structural features with activities such as anti-inflammatory or anticancer effects. nih.govnih.gov A typical QSAR study involves:
Data Set Preparation: A collection of molecules with known activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking the descriptors to the activity. gavinpublishers.com
Model Validation: The predictive power of the model is rigorously tested.
For this compound, a QSAR model could predict how modifications to the benzyl or benzylsulfanyl groups—for example, adding substituent groups to the phenyl rings—would influence its interactions with a biological target. The model might reveal that properties like hydrophobicity (represented by descriptors like LogP) or the presence of hydrogen bond donors/acceptors are critical for activity.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Thousands of descriptors can be calculated, falling into various categories:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the molecular weight and connectivity indices.
Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and size in three dimensions. The shape index is an example.
Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment and orbital energies.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity.
For this compound, descriptors related to its size, shape, and flexibility would be particularly important. The presence of two bulky, flexible side chains attached to the rigid phthalazine core results in a molecule with significant structural complexity. The flexibility can be quantified by counting the number of rotatable bonds, while shape indices provide a numerical description of its three-dimensional form. These descriptors are fundamental inputs for building robust QSAR models. gavinpublishers.com
Interactive Table: Selected Calculated Molecular Descriptors for this compound
This table provides examples of molecular descriptors that would be calculated in a computational study of the title compound.
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance |
| Physicochemical | Molecular Weight | 342.46 | Overall size of the molecule |
| Physicochemical | LogP (Octanol-Water) | 5.8 | High lipophilicity, affecting solubility and membrane permeability |
| Topological | Number of Rotatable Bonds | 6 | Indicates molecular flexibility |
| Topological | Molecular Complexity | 450 | A measure of the intricacy of the molecular structure |
| 3D Shape | Asphericity | 0.25 | Describes the deviation from a perfect spherical shape |
| 3D Shape | Principal Moments of Inertia | Iₓ=... Iᵧ=... I₂=... | Defines the mass distribution and overall shape |
Structure Activity Relationship Sar Studies of 1 Benzyl 4 Benzylsulfanyl Phthalazine and Its Derivatives
Impact of Substituents on Phthalazine (B143731) Core Reactivity and Ligand-Target Specificity
The phthalazine core serves as a crucial scaffold for orienting substituents in three-dimensional space to facilitate interactions with biological targets. Modifications to this heterocyclic system can significantly influence the molecule's electronic properties, conformation, and, consequently, its reactivity and specificity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, affecting its ability to participate in hydrogen bonding or π-stacking interactions with protein residues. nih.gov
Contributions of Benzyl (B1604629) and Benzylsulfanyl Moieties to Molecular Recognition and Binding
The benzyl and benzylsulfanyl groups at the 1- and 4-positions of the phthalazine ring, respectively, are expected to play significant roles in molecular recognition and binding affinity. The benzyl group at position 1 can engage in hydrophobic and van der Waals interactions with nonpolar pockets within a target protein. The aromatic ring of the benzyl moiety can also participate in π-π stacking or cation-π interactions with complementary amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The benzylsulfanyl moiety at the 4-position introduces a flexible sulfur linkage and an additional phenyl ring. This flexibility allows the terminal phenyl group to adopt various conformations, potentially accessing deeper hydrophobic pockets within a binding site. nih.gov The sulfur atom itself can act as a hydrogen bond acceptor. Quantitative structure-activity relationship (QSAR) studies on other series, such as benzylsulfanyl imidazoles, have shown that the nature of the substituents on the phenyl ring of the benzylsulfanyl group can significantly impact activity. nih.gov For instance, substituents that are electron-donating at the meta-position, less hydrophobic at the para-position, and have smaller bulk at the ortho-position have been found to be beneficial for certain biological activities. nih.gov These observations underscore the importance of the electronic and steric properties of the benzylsulfanyl group in mediating ligand-target interactions.
Correlative Analyses between Structural Modifications and Molecular Target Interactions
Correlative analyses, often employing computational methods like molecular docking, are instrumental in rationalizing the observed SAR of phthalazine derivatives. nih.govajchem-b.com For phthalazine-based inhibitors of VEGFR-2, docking studies have revealed that the flat phthalazine ring system often occupies the ATP-binding region of the kinase. nih.govekb.eg Specific interactions, such as hydrogen bonds with key residues like Cys919, and the occupation of a hydrophobic channel by terminal aryl moieties, are crucial for high binding affinity. nih.gov
While direct correlative analyses for 1-benzyl-4-(benzylsulfanyl)phthalazine are not extensively documented in the provided search results, inferences can be drawn from related structures. For instance, in other phthalazine derivatives, the terminal aryl group, analogous to the phenyl of the benzylsulfanyl moiety, often occupies a hydrophobic pocket. nih.gov The urea (B33335) or amide linkers found in many potent phthalazine inhibitors form critical hydrogen bonds with residues like Glu885 and Asp1046 in the DFG motif of kinases. nih.govekb.eg Although this compound lacks these specific linkers, the principle remains that the spatial arrangement and electronic nature of its constituent parts will dictate its binding mode and affinity for a given target. Structural modifications, such as introducing substituents on the phenyl rings of the benzyl or benzylsulfanyl groups, would be expected to modulate these interactions, leading to changes in biological activity.
The following table summarizes the potential contributions of different structural modifications on related phthalazine derivatives to their interaction with molecular targets, which can be extrapolated to understand the SAR of this compound.
| Structural Modification | Observed Effect on Target Interaction in Related Phthalazines | Potential Implication for this compound |
| Substitution on the Phthalazine Core | Introduction of a 4-chloro group increased VEGFR-2 inhibitory activity, possibly due to enhanced lipophilicity. nih.gov | Substituents on the phthalazine core could modulate lipophilicity and electronic properties, affecting binding affinity. |
| Variation of the Terminal Aryl Group | A terminal 3-trifluoromethyl-4-chlorophenyl group occupied a hydrophobic channel in the VEGFR-2 active site. nih.gov | The phenyl rings of the benzyl and benzylsulfanyl moieties likely engage in hydrophobic and π-stacking interactions. |
| Nature of the Linker | Urea and amide linkers form key hydrogen bonds with kinase hinge regions (e.g., Glu885, Asp1046). nih.govekb.eg | The thioether linkage in the benzylsulfanyl group offers flexibility and the sulfur atom may act as a hydrogen bond acceptor. |
Principles for Rational Design of Advanced Phthalazine-Based Scaffolds
The collective SAR data from various phthalazine derivatives provide a set of principles for the rational design of new and improved therapeutic agents. researchgate.net A key strategy involves identifying a validated pharmacophore and then systematically modifying its components to optimize potency, selectivity, and pharmacokinetic properties. ajchem-b.com
For kinase inhibitors, a common design principle involves a heterocyclic scaffold (like phthalazine) to anchor the molecule in the ATP-binding site, a hydrogen bond donor-acceptor pair to interact with the hinge region of the kinase, and a terminal, often substituted, aryl group to occupy a hydrophobic pocket. nih.govekb.eg In the context of designing analogs of this compound, these principles suggest several avenues for exploration. For example, introducing substituents onto the phenyl rings of the benzyl and benzylsulfanyl moieties could enhance binding affinity by exploiting specific subpockets in the target protein. Modifying the length and nature of the linker at the 4-position could also optimize the geometry of the interaction with the target. Furthermore, in silico methods, such as molecular docking and dynamic simulations, are invaluable tools for predicting the binding modes of designed compounds and prioritizing them for synthesis and biological evaluation. nih.govajchem-b.com
The following table outlines key principles for the rational design of advanced phthalazine-based scaffolds based on existing research.
| Design Principle | Rationale | Example from Phthalazine Derivatives Research |
| Scaffold Hopping/Decoration | The core scaffold orients the key interacting moieties. Modifications can improve selectivity and physicochemical properties. | Using the phthalazine core to mimic the hinge-binding region of known kinase inhibitors. nih.gov |
| Exploitation of Hydrophobic Pockets | Terminal aryl groups can be tailored to fit into specific hydrophobic regions of the target protein, enhancing affinity and selectivity. | Designing derivatives with substituted terminal aryl rings to occupy the hydrophobic pocket revealed by the DFG motif movement in inactive kinases. nih.govekb.eg |
| Introduction of Hydrogen Bonding Moieties | Specific hydrogen bonds with the target protein can significantly increase binding affinity. | Incorporating urea or amide linkers to form hydrogen bonds with key residues in the kinase hinge region. nih.gov |
| Conformational Restriction/Flexibility | Controlling the flexibility of the molecule can reduce the entropic penalty of binding and improve affinity. | The flexible thioether linkage in the benzylsulfanyl group allows the terminal phenyl to adopt optimal conformations for binding. |
| In Silico Guided Design | Computational methods can predict binding affinities and modes, reducing the time and cost of drug discovery. | Using molecular docking to design hypothetical compounds with improved binding scores before undertaking chemical synthesis. ajchem-b.comajchem-b.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For 1-Benzyl-4-(benzylsulfanyl)phthalazine, a combination of ¹H and ¹³C NMR experiments would be employed for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J).
Aromatic Protons: The protons on the phthalazine (B143731) ring system and the two benzyl (B1604629) groups would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the fused benzene (B151609) ring of the phthalazine core and the two phenyl rings.
Methylene (B1212753) Protons: Two key singlet signals would be expected for the two methylene (-CH₂-) groups. The benzylic protons of the group at position 1 of the phthalazine ring (C₆H₅-CH₂-) and the protons of the benzylsulfanyl group (-S-CH₂-C₆H₅) would likely appear as sharp singlets in the range of δ 4.0 to 4.8 ppm, with their exact positions influenced by the electronic effects of the adjacent aromatic and sulfur-containing moieties.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons: A multitude of signals in the δ 120-150 ppm range would correspond to the aromatic carbons of the phthalazine and benzyl groups. The quaternary carbons would typically show lower intensity signals compared to the protonated carbons.
Methylene Carbons: The two methylene carbons would be expected to resonate in the aliphatic region of the spectrum, likely between δ 35 and 55 ppm.
Quaternary Carbons: The carbons at positions 1 and 4 of the phthalazine ring, being attached to the benzyl and benzylsulfanyl groups respectively, would have distinct chemical shifts reflecting their substitution.
A summary of the expected NMR data is presented in the table below.
| ¹H NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment |
| 8.5 - 7.0 | Aromatic protons (phthalazine and benzyl groups) |
| 4.8 - 4.0 | Methylene protons (-CH₂- and -S-CH₂-) |
| ¹³C NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 120 | Aromatic carbons (phthalazine and benzyl groups) |
| 55 - 35 | Methylene carbons (-CH₂- and -S-CH₂-) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The key expected IR absorptions are:
Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of C-H stretching vibrations in aromatic rings.
Aliphatic C-H Stretching: The C-H stretching vibrations of the two methylene groups would appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the phthalazine ring and the C=C bonds of the aromatic rings would result in a series of sharp absorption bands in the 1650-1450 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond of the benzylsulfanyl group would likely show a weak absorption in the 800-600 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings would cause strong absorptions in the fingerprint region, typically between 900 and 675 cm⁻¹.
The following table summarizes the anticipated IR absorption bands for the compound.
| Infrared (IR) Spectroscopy Data (Expected) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2950 - 2850 | Aliphatic C-H Stretch (CH₂) |
| 1650 - 1450 | Aromatic C=C and Heteroaromatic C=N Stretch |
| 800 - 600 | C-S Stretch |
| 900 - 675 | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₂₂H₁₈N₂S), the molecular weight is 342.46 g/mol .
In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 342 or 343, respectively. The fragmentation pattern would likely involve the cleavage of the benzylic C-C and C-S bonds, which are relatively weak. Common fragmentation pathways for phthalazine derivatives often involve the loss of small molecules or radicals.
Key expected fragments would include:
Loss of a benzyl radical (•CH₂C₆H₅): This would lead to a fragment ion corresponding to the phthalazine core with the benzylsulfanyl group attached.
Formation of the tropylium (B1234903) cation (C₇H₇⁺): A prominent peak at m/z 91 is a very common feature in the mass spectra of compounds containing a benzyl group, arising from the stable tropylium cation.
Cleavage of the benzylsulfanyl group: This could occur in several ways, including the loss of a •SCH₂C₆H₅ radical or a C₆H₅CH₂S⁺ cation.
X-ray Crystallography for Definitive Solid-State Structure Elucidation
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:
The planarity of the phthalazine ring system.
The precise bond lengths and angles of the entire molecule, including the C-S bond length and the geometry around the sulfur atom.
The torsion angles describing the orientation of the benzyl and benzylsulfanyl groups relative to the phthalazine core.
Intermolecular interactions, such as pi-stacking between the aromatic rings, which govern the crystal packing.
As of now, there is no publicly available crystal structure for this compound in crystallographic databases.
Chromatographic Techniques for Purification and Purity Determination
Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.
Column Chromatography: This is a common preparative technique used to separate the target compound from reaction byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase would likely be employed, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent would be optimized to achieve good separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the purity of the fractions collected from column chromatography. The compound would be spotted on a TLC plate (e.g., silica gel on aluminum), which is then developed in a suitable solvent system. The position of the spot, represented by the retention factor (Rf) value, is indicative of the compound's polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high resolution. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile (B52724) or methanol, would be suitable. The purity is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.
Future Research Directions in 1 Benzyl 4 Benzylsulfanyl Phthalazine Chemistry
Innovations in Synthetic Pathways and Catalyst Development
Future synthetic research should prioritize the development of more efficient, sustainable, and versatile methods for the preparation of 1-benzyl-4-(benzylsulfanyl)phthalazine. Key areas for innovation include the exploration of novel catalytic systems and the adoption of green chemistry principles.
One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . While traditional methods may be employed, the development of novel phosphine (B1218219) ligands could enhance the efficiency and substrate scope of the coupling between a 1-benzyl-4-halophthalazine and benzyl (B1604629) mercaptan. nih.gov Research into ligands that promote rapid oxidative addition and reductive elimination steps could lead to lower catalyst loadings, milder reaction conditions, and higher yields.
Furthermore, the application of C-H activation strategies represents a paradigm shift in synthetic efficiency. rsc.orgresearchgate.net Transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, could be developed to directly couple a C-H bond on the phthalazine (B143731) core with a suitable sulfur-based electrophile, bypassing the need for pre-functionalized starting materials. rsc.org
Photoredox catalysis offers a green and powerful alternative for the synthesis of phthalazine derivatives. nih.gov Future work could explore visible-light-mediated pathways for the formation of the C-S bond, potentially through the generation of a benzylthiyl radical that could then engage with a functionalized phthalazine. nih.govresearchgate.net This approach could offer unique reactivity and selectivity profiles under exceptionally mild conditions.
| Synthetic Approach | Potential Catalyst/System | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Novel Phosphine Ligands | Higher efficiency, broader substrate scope, milder conditions. nih.gov |
| C-H Activation | Rh, Ru, Ir complexes | Increased atom economy, reduced synthetic steps. rsc.orgresearchgate.net |
| Photoredox Catalysis | Visible-light photocatalysts | Green energy source, mild reaction conditions, unique reactivity. nih.govresearchgate.net |
| Heterogeneous Catalysis | Supported metal catalysts | Catalyst recyclability, suitability for flow chemistry, reduced waste. |
Exploration of Novel Reaction Pathways and Chemical Transformations
Beyond its synthesis, the chemical reactivity of this compound itself remains a fertile ground for investigation. The presence of multiple reactive sites—the phthalazine ring, the benzyl group, and the thioether linkage—allows for a wide array of chemical transformations.
Future research could focus on the selective oxidation of the benzylsulfanyl group to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives may exhibit distinct biological activities and physicochemical properties. The development of chemoselective oxidation methods that leave the rest of the molecule intact would be a significant contribution.
Cycloaddition reactions , such as [3+2] dipolar cycloadditions, could be explored to construct more complex heterocyclic systems fused to the phthalazine core. mdpi.comnih.govmdpi.com The phthalazine ring can be activated to participate in such reactions, leading to novel molecular scaffolds with potential applications in medicinal chemistry.
The functionalization of the benzyl and phenyl rings through late-stage C-H functionalization would enable the rapid generation of a library of analogs. acs.org Catalytic methods for the selective introduction of substituents at specific positions on these aromatic rings would be highly valuable for structure-activity relationship (SAR) studies.
Furthermore, the investigation of ring-opening reactions of the phthalazine nucleus under specific conditions could provide access to novel acyclic or alternative heterocyclic structures that are not readily accessible through other synthetic routes.
Integration of Advanced Computational Modeling and Machine Learning in Compound Design
The integration of computational chemistry and machine learning is set to revolutionize the design and discovery of novel phthalazine-based compounds. These in silico tools can accelerate the research process by predicting molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies, and reactivity of this compound. researchgate.net Such studies can provide insights into its chemical behavior and guide the design of new reactions. DFT can also be used to predict spectroscopic properties, aiding in the characterization of new compounds.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets, such as proteins or nucleic acids. nih.govscirp.orgfrontiersin.orgnih.gov By simulating the behavior of the compound in a biological environment, researchers can gain a deeper understanding of its mechanism of action and design analogs with improved binding affinities and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. dntb.gov.uanih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.
Machine learning (ML) algorithms are emerging as powerful tools for predicting chemical reactivity and biological activity. repec.orgrsc.orgnih.govrsc.orgnih.gov ML models can be trained on large datasets of chemical reactions to predict the outcome of novel transformations, thus accelerating the discovery of new synthetic routes. rsc.org Similarly, ML can be used to build predictive models for various biological endpoints, aiding in the design of compounds with desired therapeutic profiles.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. nih.govscirp.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity to guide analog design. dntb.gov.uanih.gov |
| Machine Learning (ML) | Prediction of reaction outcomes and biological activities to accelerate research. repec.orgnih.govnih.gov |
Design and Synthesis of Analogs for Mechanistic Probes and Tool Compounds
The rational design and synthesis of analogs of this compound are crucial for elucidating its mechanism of action and for developing tool compounds for chemical biology research.
The synthesis of analogs with systematic variations in the benzyl and benzylsulfanyl moieties will be essential for establishing detailed Structure-Activity Relationships (SAR) . nih.govekb.egresearchgate.net For example, introducing electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electronic properties of the molecule and influence its biological activity.
The development of fluorescently labeled analogs would enable the visualization of the compound's subcellular localization and its interactions with biological targets using techniques such as fluorescence microscopy. nih.gov This would provide valuable insights into its mechanism of action at a cellular level.
The synthesis of photoaffinity probes or other reactive analogs could be used to identify the specific protein targets of this compound. These probes can form covalent bonds with their target proteins upon photoactivation, allowing for their subsequent isolation and identification.
The creation of biotinylated or clickable analogs would facilitate pull-down experiments and other chemical biology techniques to identify binding partners and explore the compound's interactome. These tool compounds are invaluable for target validation and for understanding the broader biological context in which the compound exerts its effects.
Q & A
Advanced Research Question
- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Limit of Detection (LOD): 0.01% .
- NMR Spectroscopy : ¹³C NMR distinguishes regioisomers via carbonyl carbon shifts (δ 165–170 ppm for phthalazine C=O) .
- XPS : Confirms sulfur oxidation states (binding energy ~163 eV for –S– groups) .
Advanced Research Question
- Steric Effects : Bulky benzyl groups reduce nucleophilic attack at the phthalazine C4 position, favoring C1 reactivity .
- Electronic Effects : The –S– group donates electron density via resonance, increasing electrophilic substitution rates at ortho positions .
- Contradictions : Some studies report unexpected C3 reactivity in polar solvents; this may relate to solvent-driven stabilization of transition states .
What are the stability profiles of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
